molecular formula C13H12Cl2N2O2S B1408922 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715292-19-5

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1408922
CAS RN: 1715292-19-5
M. Wt: 331.2 g/mol
InChI Key: OEKNGSXPUZRIGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving compounds with similar structures. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is involved in various chemical syntheses. For instance, it is used in the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to yield 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004).
  • This compound has also been involved in reactions leading to the formation of 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters, as studied through spectroscopic methods and X-ray crystallography (Golankiewicz et al., 1985).

Applications in Organic Synthesis

  • The compound serves as an intermediate in the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate, demonstrating its utility in the preparation of complex organic molecules (Fürstner et al., 2003).
  • It is also used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, highlighting its role in the creation of stereospecific compounds (Cox et al., 2003).

Crystallographic Studies

  • The compound has been a subject of crystallographic studies, such as the investigation of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which helps in understanding its structural properties (Wang & Dong, 2009).

Synthesis of Derivatives and Analogs

  • Research includes the synthesis of various derivatives of thiazolecarboxylic acid, such as ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, demonstrating the compound's versatility in organic chemistry (Abignente et al., 1983).
  • It is also used in the synthesis of 5-phenylamino-3-phenylimino-3H[1, 2]dithiole-4-carboxylic acid ethyl ester, further illustrating its role in the creation of a variety of chemical entities (Ghalib et al., 2011).

Potential in Pharmacological Research

  • While excluding information on drug use, dosage, and side effects, it's important to note that derivatives of this compound, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, have been synthesized with potential pharmacological applications, such as antihypertensive activity (Santilli & Morris, 1979).

Safety and Hazards

The safety and hazards of this specific compound are not directly available .

Future Directions

The future directions in the field of organic synthesis involving similar compounds could involve the development of new protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the Suzuki–Miyaura coupling reaction continues to be a valuable tool in the formation of carbon–carbon bonds .

properties

IUPAC Name

ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKNGSXPUZRIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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